molecular formula C7H11N3 B1442897 4H,5H,6H,7H-吡唑并[1,5-a]吡啶-2-胺 CAS No. 149978-63-2

4H,5H,6H,7H-吡唑并[1,5-a]吡啶-2-胺

货号 B1442897
CAS 编号: 149978-63-2
分子量: 137.18 g/mol
InChI 键: SORKKBJRYUWSHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine is a chemical compound with the molecular weight of 152.2 . It is also known as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanol .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are closely related to the compound , has been extensively studied . The synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5,11H,1-4,6H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 152.2 and an InChI code of 1S/C8H12N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5,11H,1-4,6H2 .

科学研究应用

高效合成方法

研究人员已经开发出各种高效的合成方法来合成吡唑并[1,5-a]吡啶衍生物。一种值得注意的方法是使用聚乙二醇 (PEG-400) 作为可回收反应介质来合成吡唑并[3,4-b]吡啶-6(7H)-酮衍生物,它提供了可获得的起始原料、良好的产率和温和的条件等优势 (Zhong 等人,2013)。另一个例子是开发新型烷基酰胺官能化的三氟甲基取代的吡唑并[3,4-b]吡啶衍生物,这些衍生物具有作为抗癌剂的潜力,展示了这些化合物在药物化学中的多功能性 (Chavva 等人,2013)

生物医学应用

吡唑并[1,5-a]吡啶衍生物的生物医学应用非常重要,许多研究正在调查其作为抗癌剂的潜力。合成了一系列新型衍生物,并评估了其对各种癌细胞系的抗癌活性,证明了这些化合物在微摩尔浓度下的潜在生物活性 (Chavva 等人,2013)。此外,对超过 300,000 个 1H-吡唑并[3,4-b]吡啶的全面综述描述了它们的合成和各种生物医学应用,突出了该支架在药物发现中的多功能性和潜力 (Donaire-Arias 等人,2022)

新型化合物和表征

创新的合成策略已经导致了新型吡唑并[1,5-a]吡啶衍生物的产生。例如,开发了 7-氨基-5-芳基吡唑并[1,5-a]嘧啶-3,6-二腈的区域选择性合成,展示了结构变异在增强生物活性和材料性能方面的作用 (Moustafa 等人,2022)。此外,通过缩合反应有效合成乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸盐产物,说明了这些化合物在生成 N-稠合杂环方面的多功能性 (Ghaedi 等人,2015)

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

As this compound is related to the 1H-pyrazolo[3,4-b]pyridine derivatives, future research could focus on further exploring the synthetic strategies and approaches to these compounds . Additionally, more in-depth studies on the chemical reactions, mechanism of action, and safety and hazards of this compound could provide valuable insights.

属性

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORKKBJRYUWSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710526
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149978-63-2
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8.19 g (146 mmole) potassium hydroxide, dissolved in 122 ml water and 122 ml ethanol, was added to 19.19 g (292 mmole) hydroxylamine hydrochloride in 200 ml ethanol. The mixture was stirred for 15 minutes, 12.5 g (58 mmole) 2-(2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine added and heated for 30 hours under reflux. After removal of the ethanol the mixture was treated with ethyl acetate, filtered from solid material and the aqueous phase saturated with sodium chloride and extracted with ethyl acetate. The organic phase was with washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated. The crude product was purified by silica gel column chromatography (ethyl acetate/methanol).
Quantity
8.19 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Name
2-(2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
19.19 g
Type
reactant
Reaction Step Three
Quantity
122 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 8.19 g (146 mmol) potassium hydroxide in 122 ml water and 122 ml ethanol was added to 19.19 g (292 mmol) hydroxylamine hydrochloride in 200 ml ethanol. The mixture was stirred for 15 minutes, 12.5 g (58 mmol) 2-(2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine added and the mixture heated under reflux for 30 hours. After distilling the ethanol, the mixture was treated with ethyl acetate, solid material filtered off, the aqueous phase saturated with sodium chloride and extracted with ethyl acetate. The organic phase was washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated. The crude product was purified by silica gel chromatography (ethyl acetate/methanol).
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
19.19 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2-(2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Quantity
12.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

8.19 g (146 mmole) potassium hydroxide, dissolved in 122 ml water and 122 ml ethanol, was added to 19.19 g (292 mmole) hydroxylamine hydrochloride in 200 ml ethanol. The mixture was stirred for 15 minutes, 12.5 g (58 mmole) 2-(2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine added and heated for 30 hours under reflux. After removal of the ethanol the mixture was treated with ethyl acetate, filtered from solid material and the aqueous phase saturated with sodium chloride and extracted with ethyl acetate. The organic phase was with washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated. The crude product was purified by silica gel column chromatography (ethyl acetate/methanol).
Quantity
8.19 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Name
2-(2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
19.19 g
Type
reactant
Reaction Step Three
Quantity
122 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine
Reactant of Route 3
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine
Reactant of Route 4
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine
Reactant of Route 5
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine
Reactant of Route 6
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。